![molecular formula C11H13NO2 B113369 2-(1,3-Benzodioxol-5-yl)pyrrolidine CAS No. 95849-38-0](/img/structure/B113369.png)
2-(1,3-Benzodioxol-5-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1,3-Benzodioxol-5-yl)pyrrolidine” is a chemical compound with the empirical formula C11H13NO2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a benzodioxol group . The molecular weight of this compound is 191.23 .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It is practically insoluble or insoluble, but it is soluble in ethanol . The flash point is not applicable .
Scientific Research Applications
Antimicrobial Activity
A study designed and synthesized derivatives of 2-(1,3-Benzodioxol-5-yl)pyrrolidine, assessing their antimicrobial potential. These derivatives showed significant antimicrobial activity, with some compounds even surpassing the reference drug ciprofloxacin in effectiveness. Molecular docking studies supported these findings, suggesting potential uses in antimicrobial drug development (Arshad, 2020).
Synthesis and Characterization
Research has been conducted on the synthesis of pyrrolidine derivatives, including those with the this compound core. These studies focus on the development of efficient synthesis methods and the characterization of the resulting compounds, which are crucial for further applications in various fields of chemistry and pharmacology (Buchholz & Reissig, 2003).
Crystal Structures and Derivatives
The crystal structures of compounds related to this compound have been studied. These investigations provide insights into the molecular geometry and potential interactions of these compounds, which is valuable for understanding their chemical and biological behaviors (Ezawa et al., 2020).
Conducting Polymers from Pyrrolidine Derivatives
Research into derivatized bis(pyrrol-2-yl) arylenes, including those related to this compound, has led to the development of conducting polymers. These polymers are derived from low oxidation potential monomers based on pyrrole, representing potential applications in materials science and electronics (Sotzing et al., 1996).
Potential as Antitumor Agents
Some derivatives of this compound have been synthesized and evaluated for their antitumor properties. These compounds have shown promising results in inhibiting various human tumor cell lines, indicating their potential in cancer research and therapy (Insuasty et al., 2008).
Safety and Hazards
Future Directions
The future directions for “2-(1,3-Benzodioxol-5-yl)pyrrolidine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . As with any chemical compound, ongoing research and development are crucial for understanding its properties and potential uses.
Mechanism of Action
Target of Action
Related compounds have been shown to interact withNitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
It is known that the compound belongs to the class of organic compounds known as proline and derivatives . These compounds often interact with their targets by binding to the active site, leading to changes in the target’s activity.
Biochemical Pathways
Related compounds have been shown to affect microtubule assembly, leading to mitotic blockade and cell apoptosis
Pharmacokinetics
It is known that the compound is a small molecule , which typically have good bioavailability due to their ability to cross cell membranes.
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-9(12-5-1)8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9,12H,1-2,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDZPAOUCULWED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398290 |
Source
|
Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95849-38-0 |
Source
|
Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.